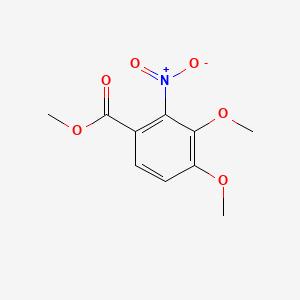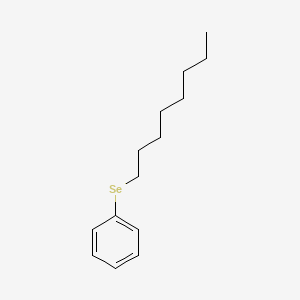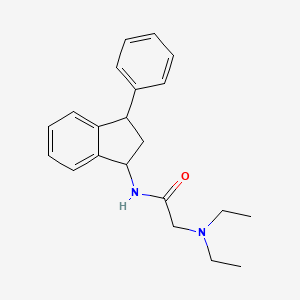
3,3-Dimethyl-dec-4-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-dec-4-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C12H22, and it is a derivative of decyne with two methyl groups attached to the third carbon atom
Synthetic Routes and Reaction Conditions:
Elimination Reactions: One common method for synthesizing alkynes, including this compound, is through the elimination of dihalides.
Alkylation of Acetylides: Another method involves the alkylation of acetylides, where a terminal alkyne is deprotonated using a strong base, followed by the addition of an alkyl halide to form the desired alkyne.
Industrial Production Methods: Industrial production of this compound typically involves large-scale elimination reactions using dihalides and strong bases under controlled conditions to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction of alkynes can lead to the formation of alkenes or alkanes.
Substitution: Alkynes can participate in substitution reactions, where the triple bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Lindlar’s catalyst for partial reduction to cis-alkenes.
Substitution: Halogens (Br2, Cl2) or other electrophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated alkynes or other substituted products.
Scientific Research Applications
3,3-Dimethyl-dec-4-yne has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-dec-4-yne involves its interaction with various molecular targets and pathways. The triple bond in the alkyne allows it to participate in a range of chemical reactions, including addition and substitution reactions, which can modify biological molecules and pathways .
Comparison with Similar Compounds
- 3,3-Dimethyl-4-octyne
- 3-Ethyl-5-methyl-1,6,8-decatriyne
- 2,2,5,5-Tetramethyl-3-hexyne
Comparison: 3,3-Dimethyl-dec-4-yne is unique due to its specific structure, which includes a decyne backbone with two methyl groups at the third carbon. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications .
Properties
CAS No. |
70732-45-5 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
3,3-dimethyldec-4-yne |
InChI |
InChI=1S/C12H22/c1-5-7-8-9-10-11-12(3,4)6-2/h5-9H2,1-4H3 |
InChI Key |
BDKOCLJPGLKQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


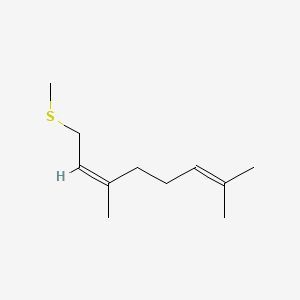
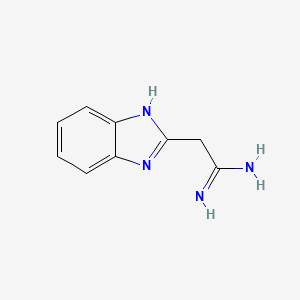
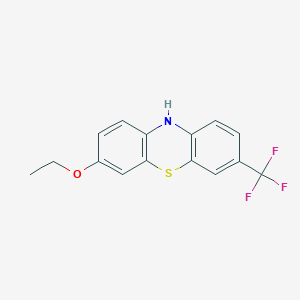
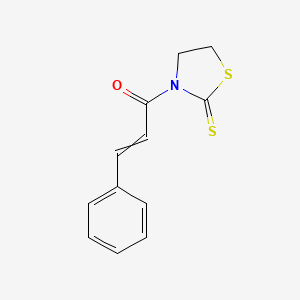
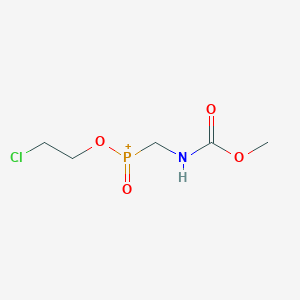
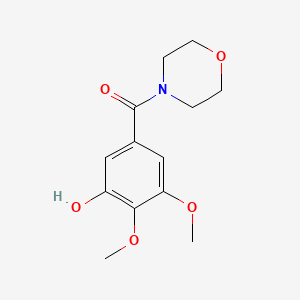
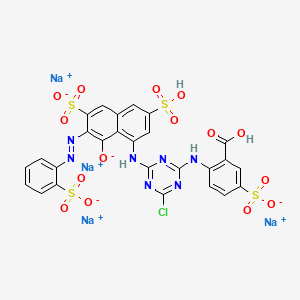
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
